Fmoc-alpha-methyl-DL-methionine
Overview
Description
Molecular Structure Analysis
Fmoc-alpha-methyl-DL-methionine is a modified form of methionine, where the alpha carbon is replaced with a methyl group and the amino group is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group . The molecule contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
Fmoc-α-Me-Met is believed to act as an inhibitor of enzymes involved in protein folding, such as chaperones. It is believed to bind to the active sites of these enzymes, preventing them from folding proteins.Physical And Chemical Properties Analysis
Fmoc-alpha-methyl-DL-methionine is a white to off-white powder with a molecular weight of 385.48 g/mol. It has a melting point of 224-226°C and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).Safety And Hazards
While specific safety and hazard information for Fmoc-alpha-methyl-DL-methionine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Fmoc-α-methyl-DL-methionine has been used in peptide and protein synthesis, where it can be incorporated as a unique building block to modulate protein structure and function . It has also been used in the development of novel biomaterials . Future research may continue to explore these applications and potentially discover new ones.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHAVLGYDEOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-DL-methionine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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